molecular formula C17H17ClN2O5 B6061129 N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide

N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide

Cat. No. B6061129
M. Wt: 364.8 g/mol
InChI Key: UJRAMLWTEQHLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide, also known as NDMA, is a chemical compound that has been extensively studied for its potential use in scientific research. NDMA is a hydrazide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In

Mechanism of Action

The exact mechanism of action of N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide is not fully understood. However, it has been suggested that N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for the treatment of cancer. Additionally, N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, and has been suggested as a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been extensively studied for its potential use in scientific research. However, N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide also has several limitations. It is highly reactive and can be difficult to handle, and its biological effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide. One potential direction is to further explore its anti-cancer effects, and to investigate its potential use as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide, and to identify its potential targets in various signaling pathways. Finally, future studies should aim to identify any potential toxic effects of N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide, and to investigate its potential use in combination with other therapeutic agents.

Synthesis Methods

N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chlorophenol in the presence of a base to yield the corresponding phenol. The final step involves the reaction of the phenol with hydrazine hydrate and acetic anhydride to form N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide.

Scientific Research Applications

N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for the treatment of cancer. Additionally, N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, and has been suggested as a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-23-13-7-8-14(15(9-13)24-2)17(22)20-19-16(21)10-25-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRAMLWTEQHLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.